2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Overview
Description
2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two aromatic rings, one with dimethoxy substituents and the other with a methyl substituent, connected through a dihydrothiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then treated with sulfur and a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- 2-(3,4-Dimethoxyphenyl)-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the specific combination of substituents on its aromatic rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by a thiadiazole ring substituted with two aromatic groups: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. This unique configuration may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines. A study investigating a series of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) .
These findings suggest that the compound may exhibit similar anticancer properties due to its structural analogies with other active thiadiazoles.
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. A review indicated that these compounds possess significant antibacterial and antifungal activities, which are critical in addressing antibiotic resistance . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Some thiadiazole derivatives have shown promise in reducing inflammatory markers in vitro and in vivo. For example, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines .
Case Studies
- Anticancer Evaluation : In a study on a series of 1,3,4-thiadiazole derivatives, it was found that modifications to the thiadiazole core significantly affected their anticancer activity. The most potent derivative was noted for its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
- Antimicrobial Screening : Another investigation assessed various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-6-12(7-5-11)16-18-19-17(22-16)13-8-9-14(20-2)15(10-13)21-3/h4-10,17,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDUUGGKCBZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973717 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5814-87-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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